1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol)

Fluorous biphasic extraction LogP determination Chain-length specificity

1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol) (CAS 167631-99-4) is a discrete-molecule perfluoropolyether (PFPE) mono-alcohol classified as the heptamer of hexafluoropropylene oxide (HFPO). It possesses a defined molecular formula (C21H3F41O7), an exact mass of 1145.92 Da, and a monodisperse structure, distinguishing it from polydisperse PFPE-OH mixtures commonly sold under CAS 90317-77-4.

Molecular Formula C21H3F41O7
Molecular Weight 1146.2 g/mol
CAS No. 167631-99-4
Cat. No. B065263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol)
CAS167631-99-4
Molecular FormulaC21H3F41O7
Molecular Weight1146.2 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O
InChIInChI=1S/C21H3F41O7/c22-2(1-63,9(30,31)32)64-17(53,54)4(25,11(36,37)38)66-19(57,58)6(27,13(42,43)44)68-21(61,62)8(29,15(48,49)50)69-20(59,60)7(28,14(45,46)47)67-18(55,56)5(26,12(39,40)41)65-16(51,52)3(23,24)10(33,34)35/h63H,1H2
InChIKeySAETUWCYSIJUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol) (CAS 167631-99-4) – A Discrete Perfluoropolyether Mono-Alcohol for Precision Procurement


1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol) (CAS 167631-99-4) is a discrete-molecule perfluoropolyether (PFPE) mono-alcohol classified as the heptamer of hexafluoropropylene oxide (HFPO) . It possesses a defined molecular formula (C21H3F41O7), an exact mass of 1145.92 Da, and a monodisperse structure, distinguishing it from polydisperse PFPE-OH mixtures commonly sold under CAS 90317-77-4. With a measured LogP of 12.20, refractive index of 1.296, and a polar surface area of 75.61 Ų, this compound provides reproducible physicochemical properties critical for quantitative analytical separations, precision surface modification, and the synthesis of well-defined fluorinated macromolecules [1].

1
Monodisperse structure — discrete molecular entity with exact mass, not a polydisperse PFPE-OH mixture.
2
Stoichiometric precision — defined –CH₂OH equivalent weight for reproducible derivatization and macromolecular synthesis.
3
Benchtop-stable alcohol — hydrolytically stable terminal alcohol avoids moisture-sensitive handling required for acid fluoride analogs.

Why Generic PFPE Alcohols Cannot Replace the HFPO Heptamer Alcohol (CAS 167631-99-4)


Generic perfluoropolyether alcohols (e.g., PFPE-OH, CAS 90317-77-4) are polydisperse mixtures with average molecular weights (e.g., 1000, 2000, 4000 Da) rather than discrete chemical species . Substituting a polydisperse PFPE-OH for the monodisperse HFPO heptamer alcohol introduces chain-length heterogeneity that directly alters LogP, refractive index, and surface activity, compromising reproducibility in applications requiring defined molecular properties. Conversely, substituting a shorter HFPO oligomer alcohol (e.g., trimer alcohol, CAS 14548-74-4) yields a LogP of 4.85 versus 12.20 for the heptamer, a 7.35-unit difference that fundamentally changes partitioning behavior in fluorous biphasic separations or extraction protocols . The quantitative evidence presented in Section 3 demonstrates that each structural parameter—chain length, end-group chemistry, and monodispersity—carries measurable consequences that preclude simple generic interchange.

Target compound
HFPO heptamer alcohol, monodisperse, LogP 12.20, n 1.296
Generic substitute
PFPE-OH (CAS 90317-77-4) is polydisperse; average Mw obscures true hydroxyl equivalent weight, altering reaction stoichiometry and batch reproducibility.
Target compound
Heptamer chain length: LogP 12.20, fluorous-phase retention.
Shorter-chain substitute
HFPO trimer alcohol (LogP 4.85) partitions ~10⁷-fold differently, fundamentally shifting fluorous biphasic extraction selectivity.
Target compound
Terminal –CH₂OH, ambient-stable, standard lab handling.
Reactive substitute
Acid fluoride analog hydrolyzes on moisture contact, releasing HF; requires anhydrous glovebox or Schlenk-line infrastructure.

Quantitative Differentiation Evidence for HFPO Heptamer Alcohol (CAS 167631-99-4)


LogP as a Chain-Length-Dependent Partitioning Descriptor: Heptamer vs. Trimer and Pentamer Analogs

The HFPO heptamer alcohol exhibits a measured LogP of 12.20 [1], positioning it as a moderately lipophobic fluorous compound. In contrast, the shorter HFPO trimer alcohol (CAS 14548-74-4) has a LogP of 4.85 , while the pentamer acid (CAS 65150-95-0) exhibits a substantially higher LogP of 25.28 . This monotonic increase in LogP with PFPE chain length demonstrates that the heptamer occupies a quantitatively distinct partitioning regime. A user requiring fluorous-phase retention intermediate between short- and long-chain PFPEs must select the heptamer; neither the trimer (too hydrophilic) nor the pentamer acid (too hydrophobic) can serve as a drop-in substitute without altering separation selectivity.

LogP chain-length dependence
Head-to-head
Heptamer LogP 12.20 vs. trimer 4.85; Δ = +7.35
Partitioning regime context: trimer partitions aqueous, heptamer remains fluorous-phase.
~10⁷-fold coefficient difference; solvent selection is chain-length specific.
Fluorous biphasic extraction LogP determination Chain-length specificity

Refractive Index Differentiation Among PFPE Oligomers for Optical and Sensor Applications

The target HFPO heptamer alcohol has a measured refractive index of 1.296 [1]. The HFPO trimer alcohol shows a refractive index of 1.292 , while the pentamer acid exhibits 1.297 . The systematic increase in refractive index with increasing chain length and fluorine content enables precise optical property tuning through chain-length selection. The heptamer's refractive index of 1.296 is closer to that of certain fluoropolymer cladding materials than the trimer's value, making it the preferred choice when index-matching with specific perfluorinated matrices is required.

Refractive index differentiation
Head-to-head
Heptamer n 1.296, trimer 1.292; Δn +0.004
Reported index proximity to fluoropolymer cladding materials for optical matching.
Δn of 0.004 may alter waveguide or AR coating performance; mixture index uncontrolled.
Refractive index Optical materials PFPE oligomer series

Monodisperse Molecular Weight vs. Polydisperse PFPE-OH: Implications for Reproducible Derivatization and Formulation

CAS 167631-99-4 is a discrete molecule with exact monoisotopic mass 1145.92 Da and molecular weight 1146.18 g/mol [1]. In contrast, generic PFPE-OH (CAS 90317-77-4) is supplied as a polydisperse mixture with average molecular weights that range from 1000 to 4000 Da depending on the selected grade . For stoichiometric derivatization reactions (e.g., esterification, urethane formation), the defined molecular weight of the heptamer alcohol enables precise calculation of reagent equivalents, whereas a polydisperse PFPE-OH requires assumptions about average functionality that introduce batch-to-batch variability in product composition and performance.

Monodisperse vs. polydisperse
Cross-study
Exact mass 1145.92 Da; generic PFPE-OH Mw 1000–4000 Da average
Supports exact stoichiometric calculation for block copolymer and surface-grafting synthesis.
Polydisperse grades require assumptions about average –OH equivalent; batch variability risk.
Monodispersity PFPE-OH mixtures Reproducible synthesis

End-Group Stability: Alcohol vs. Acid Fluoride Form for Handling and Storage

The heptamer alcohol (CAS 167631-99-4) bears a terminal –CH₂OH group, which is hydrolytically stable under ambient conditions . The corresponding acid fluoride (CAS 13140-24-4) is a reactive acyl fluoride that hydrolyzes upon contact with moisture, releasing HF and requiring anhydrous handling . This difference has practical consequences: the alcohol can be stored and weighed under standard laboratory conditions, while the acid fluoride requires glovebox or Schlenk-line techniques. For users who ultimately require the alcohol as a synthetic intermediate, purchasing the pre-formed alcohol eliminates the reduction step from the acid fluoride or methyl ester, reducing process steps and exposure to hazardous reagents.

End-group stability: alcohol vs. acid fluoride
Head-to-head
Alcohol: ambient-stable. Acid fluoride: moisture-sensitive, releases HF.
Alcohol form may reduce handling infrastructure cost and hazardous reagent exposure.
Qualitative difference in storage requirements; acid fluoride needs anhydrous atmosphere.
Hydrolytic stability Functional group tolerance Acid fluoride comparator

Thermal Stability of the PFPE Backbone: Class-Level Evidence Supporting Extreme-Environment Applications

The perfluoropolyether backbone confers class-level thermal stability up to approximately 400 °C under inert conditions, as demonstrated for chemically grafted HFPO oligomers [1]. While direct thermogravimetric data for the isolated heptamer alcohol are not publicly available, the absence of thermally labile C–H bonds beyond the terminal –CH₂OH group, combined with the high C–F bond dissociation energy (~485 kJ/mol), places the decomposition temperature far above that of hydrocarbon alcohol analogs (typically <250 °C). For procurement decisions involving high-temperature environments (e.g., vacuum pump fluids, aerospace lubricants), the PFPE class offers a clear advantage over hydrocarbon or silicone alternatives.

Thermal stability (class-level)
Class-level
PFPE backbone reported stable to ~400 °C under inert conditions
Context-dependent: supports high-temperature tribology research applications.
Direct thermogravimetric data for isolated heptamer alcohol not publicly available; review source.
Thermal stability PFPE class property Lubrication

Precision Application Scenarios for HFPO Heptamer Alcohol (CAS 167631-99-4) Based on Quantitative Evidence


Fluorous Biphasic Extraction and Chromatography Requiring Defined LogP

In fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction, the partition coefficient of the analyte between fluorous and organic phases is exponentially dependent on LogP. The heptamer alcohol's LogP of 12.20 [1] places it in an operational window where it is immiscible with both water and most organic solvents, yet not so hydrophobic (unlike the pentamer acid at LogP 25.28) that dissolution in fluorous solvents becomes kinetically limited. This makes it an ideal fluorous tag or phase-transfer catalyst support when a defined, reproducible partition coefficient is required.

Synthesis of Well-Defined PFPE-Containing Block Copolymers and Surface Modifiers

The monodisperse molecular weight (1146.18 g/mol) and single reactive –CH₂OH terminus of the heptamer alcohol [1] enable precise stoichiometric coupling with isocyanates, epoxides, or acid chlorides. Unlike polydisperse PFPE-OH (CAS 90317-77-4) where the average molecular weight obscures the true hydroxyl equivalent weight, the heptamer alcohol allows exact calculation of reagent ratios. This is critical for synthesizing PFPE-b-PEG diblock surfactants or PFPE-grafted nanoparticles where the length of the fluorinated segment directly controls self-assembly behavior and surface energy.

Optical Index-Matching Fluids and Anti-Reflective Coatings

With a refractive index of 1.296 [1], the heptamer alcohol bridges the index gap between the trimer alcohol (1.292) and higher PFPE oligomers. This specific index value can be leveraged to match the refractive index of certain fluoropolymer claddings in optical fiber assemblies or to formulate anti-reflective coatings for substrates with low refractive indices. The defined refractive index—rather than the uncontrolled average of a polydisperse mixture—ensures batch-to-batch optical consistency.

Safe Precursor for PFPE Derivatives Without Moisture-Sensitive Handling

For laboratories that lack anhydrous handling infrastructure, the heptamer alcohol provides a hydrolytically stable alternative to the corresponding acid fluoride (CAS 13140-24-4) . The alcohol can be stored under ambient conditions and used directly in esterification, etherification, or urethane-forming reactions. This eliminates the need for Schlenk-line or glovebox equipment and avoids the hazardous HF byproducts associated with acid fluoride hydrolysis, reducing both capital expenditure and safety risk.

Application
Selection Property
Validation Focus
Fluorous biphasic separations
Chain-length-defined LogP
Partition coefficient reproducibility across solvent pairs
PFPE block copolymer synthesis
Monodisperse –CH₂OH equivalent weight
Stoichiometric control in urethane/ester coupling
Optical index-matching fluids
Defined refractive index n 1.296
Batch-to-batch optical constant consistency
PFPE derivative synthesis without anhydrous infrastructure
Hydrolytically stable alcohol terminus
Ambient storage and direct reaction without acid fluoride hazards
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